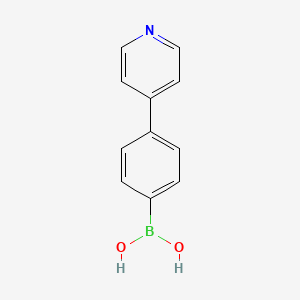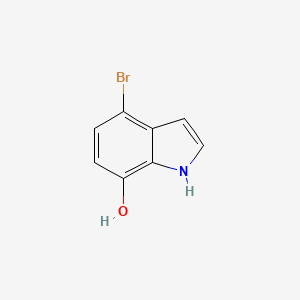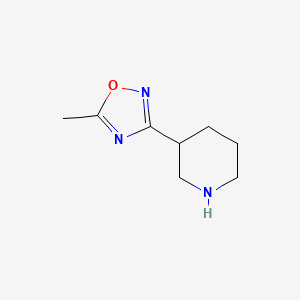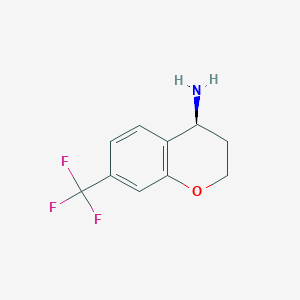
(4-(吡啶-4-基)苯基)硼酸
描述
“(4-(Pyridin-4-yl)phenyl)boronic acid” is a boronate ligand . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . It is also a useful building block in crystal engineering .
Synthesis Analysis
This compound is often used in the Suzuki-Miyaura coupling reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of “(4-(Pyridin-4-yl)phenyl)boronic acid” is C11H10BNO2 .Chemical Reactions Analysis
“(4-(Pyridin-4-yl)phenyl)boronic acid” is a highly effective catalyst for amide synthesis reactions . In the presence of carboxylic acids and amines, it promotes dehydrative condensation to generate amides .Physical And Chemical Properties Analysis
“(4-(Pyridin-4-yl)phenyl)boronic acid” has a predicted boiling point of 397.3±44.0 °C and a predicted density of 1.24±0.1 g/cm3 .科学研究应用
合成和化学性质
复杂化合物的合成:(4-(吡啶-4-基)苯基)硼酸用于合成复杂的化学结构,例如通过铃木偶联反应形成的磷光配体,由于卡巴唑基团的影响,显示出显著的吸收和发射光谱移位 (Gao Xi-cun, 2010)。
基于硼的阴离子受体:在氟化物穿梭电池中,类似于(4-(吡啶-4-基)苯基)硼酸的化合物已被研究其增强氟离子导电性和溶解度的能力,从而提高电池性能 (A. C. Kucuk & T. Abe, 2020)。
Lewis酸度调节:该化合物的Lewis酸度可以光开关,影响其与吡啶等底物的络合能力。硼的配位数的改变可以显著改变其化学相互作用 (N. Kano, J. Yoshino, T. Kawashima, 2005)。
聚合物Lewis酸:它还是合成聚合物Lewis酸的组成部分,将其并入聚噻吩骨架中可以产生独特的发光性能。这在感测Lewis碱性底物方面具有潜在应用 (Anand Sundararaman, M. Victor, Resmi Varughese, F. Jäkle, 2005)。
作用机制
Target of Action
It is known to be an important intermediate in organic synthesis , and it is often used as a ligand to form stable complexes with transition metals .
Mode of Action
4-(Pyridin-4-yl)phenylboronic acid is widely used in coupling reactions, especially in metal-catalyzed coupling reactions . One of the most common reactions it is involved in is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-(Pyridin-4-yl)phenylboronic acid participates, is a key biochemical pathway. This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is sparingly soluble in DMSO and slightly soluble in methanol . These properties may influence its bioavailability.
Result of Action
The result of the action of 4-(Pyridin-4-yl)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .
Action Environment
The action of 4-(Pyridin-4-yl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the reaction conditions, such as the presence of a transition metal catalyst and the solvent used, can significantly affect the efficacy of the Suzuki-Miyaura cross-coupling reaction .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
属性
IUPAC Name |
(4-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVTYWFPUODTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677297 | |
| Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1045332-30-6 | |
| Record name | [4-(Pyridin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(Pyridin-4-yl)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)








![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)


![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
